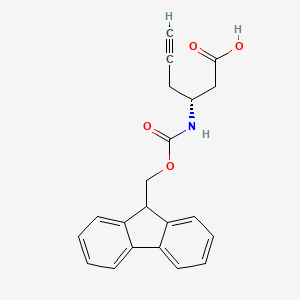

Fmoc-(R)-3-Amino-5-hexynoic acid

Description

BenchChem offers high-quality Fmoc-(R)-3-Amino-5-hexynoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-(R)-3-Amino-5-hexynoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h1,3-6,8-11,14,19H,7,12-13H2,(H,22,25)(H,23,24)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHPEVGGGAQSCG-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426577 | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332064-94-5 | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-(R)-3-Amino-5-hexynoic acid structure and properties

The following technical guide details the structural properties, synthesis integration, and bio-orthogonal applications of Fmoc-(R)-3-Amino-5-hexynoic acid.

Structure, Properties, and Applications in Peptidomimetics & Drug Design

Executive Summary

Fmoc-(R)-3-Amino-5-hexynoic acid (CAS: 332064-94-5) is a specialized

This unique architecture serves two critical functions in drug discovery:

-

-Peptide Backbone: Introduces resistance to enzymatic degradation (proteolysis) and induces specific secondary structures (e.g.,

-

Bio-orthogonal Handle: The terminal alkyne enables precise, catalyst-mediated conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "Click Chemistry."[1]

This guide provides a rigorous analysis of its physicochemical properties, validated solid-phase peptide synthesis (SPPS) protocols, and handling requirements for high-fidelity research.

Chemical Architecture & Properties[3][4]

Structural Analysis

The compound is defined by three functional domains: the Fmoc protecting group (N-terminus stability), the chiral

IUPAC Name: (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid

Common Name: Fmoc-(R)-

Figure 1: Structural decomposition of Fmoc-(R)-3-Amino-5-hexynoic acid highlighting functional domains.

Physicochemical Data Table

| Property | Specification |

| CAS Number | 332064-94-5 |

| Molecular Weight | 349.38 g/mol |

| Molecular Formula | |

| Appearance | White to off-white crystalline powder |

| Purity (HPLC) | |

| Chirality | (R)-enantiomer (corresponds to D- |

| Solubility | Soluble in DMF ( |

| Storage |

Experimental Protocols: Solid Phase Peptide Synthesis (SPPS)

Integrating

Coupling Methodology

Causality: The

Step-by-Step Protocol:

-

Resin Preparation: Swell resin (e.g., Rink Amide MBHA, 0.5 mmol/g) in DMF for 30 minutes.

-

Fmoc Deprotection (Pre-cycle):

-

Treat with 20% Piperidine in DMF (

min). -

Wash with DMF (

min).

-

-

Activation (The Critical Step):

-

Reagents: 3.0 eq Fmoc-(R)-3-Amino-5-hexynoic acid, 2.9 eq HATU, 3.0 eq HOAt, 6.0 eq DIPEA.

-

Note: Dissolve the amino acid and coupling reagents in minimal DMF (0.2 M concentration) to drive kinetics.

-

Pre-activate for 2 minutes before adding to the resin.

-

-

Coupling Reaction:

-

Add activated solution to resin.[3]

-

Agitate at room temperature for 2 hours (standard AA is 45 min).

-

Validation: Perform a Kaiser test (ninhydrin) or Chloranil test.

-amines may give faint positives; a Chloranil test is more reliable for secondary amines but useful here for confirmation.

-

-

Capping (Optional but Recommended):

-

Acetic anhydride/Pyridine/DMF to cap unreacted amines and prevent deletion sequences.

-

Cleavage & Isolation

The terminal alkyne is generally stable to standard TFA cleavage cocktails.

-

Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

. -

Warning: Avoid dithioerythritol (DTT) or severe reducing agents if they are not strictly necessary, although alkynes are fairly robust.

-

Time: 2–3 hours at room temperature.

-

Precipitation: Cold diethyl ether.

Bio-orthogonal Application: Copper-Catalyzed Click Chemistry (CuAAC)

The primary utility of Fmoc-(R)-3-Amino-5-hexynoic acid is as a "clickable" handle. This can be performed on-resin (for cyclization) or in-solution (post-cleavage conjugation).

Mechanism of Action

The terminal alkyne reacts with an azide-functionalized partner (e.g., Azide-Fluorophore, Azide-PEG) in the presence of Cu(I) to form a stable 1,4-disubstituted 1,2,3-triazole linkage.

Figure 2: CuAAC reaction pathway for conjugating Fmoc-(R)-3-Amino-5-hexynoic acid residues.

Validated Solution-Phase Protocol

-

Dissolution: Dissolve the purified alkyne-peptide (0.1–1 mM) and the azide partner (1.2 eq) in Water/t-Butanol (1:1) or DMSO/Water.

-

Catalyst Preparation:

-

Prepare 100 mM

in water. -

Prepare 500 mM Sodium Ascorbate in water (freshly made).

-

Prepare 10 mM THPTA ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) to protect biomolecules from oxidative damage.

-

-

Reaction Assembly:

-

Add

(0.1 eq) premixed with THPTA (0.5 eq). -

Add Sodium Ascorbate (0.5 eq) to initiate reduction of Cu(II) to Cu(I).

-

-

Incubation: Stir at room temperature for 1–4 hours under inert atmosphere (

). -

Purification: HPLC purification is required to remove copper salts.

Applications in Drug Development[1][3][7]

Peptidomimetics & Stability

Incorporating

-

Protease Resistance: The additional methylene group (

) in the backbone alters the scissile bond geometry, rendering the peptide unrecognizable to common proteases (e.g., trypsin, chymotrypsin). -

Half-Life Extension: Ideal for therapeutic peptides requiring extended circulation time.

Peptide Stapling

Two Fmoc-(R)-3-Amino-5-hexynoic acid residues can be incorporated at positions

References

-

Sigma-Aldrich. Fmoc-(R)-3-amino-5-hexynoic acid Product Specification. Retrieved from

-

Chem-Impex International. Fmoc-beta-homopropargylglycine Properties and Applications. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Beta-amino acids and Click Chemistry. Retrieved from

-

RSC Advances. Synthesis of chiral peptide nucleic acids using Fmoc chemistry. Retrieved from

-

Peptide Machines. Fmoc-Based Peptide Synthesis: A Complete Guide. Retrieved from

Sources

Fmoc-(R)-3-Amino-5-hexynoic Acid: A Technical Guide to β-Peptide Engineering and Bioorthogonal Ligation

This guide serves as an authoritative technical resource for the application of Fmoc-(R)-3-Amino-5-hexynoic acid (CAS: 332064-94-5) in advanced peptide synthesis and drug discovery.

Executive Summary

Fmoc-(R)-3-Amino-5-hexynoic acid is a specialized β-amino acid building block designed for high-fidelity Solid Phase Peptide Synthesis (SPPS).[1] Unlike standard α-amino acids, this molecule introduces a methylene group into the peptide backbone (β-homo architecture) while presenting a terminal alkyne handle.

This dual functionality addresses two critical challenges in modern therapeutic peptide development:

-

Proteolytic Stability: The β-backbone resists degradation by endogenous proteases (peptidomimetics).

-

Bioorthogonal Reactivity: The 5-hexynoic side chain serves as a "Click Chemistry" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling precise bioconjugation or macrocyclization (stapling) without interfering with native functional groups.[1]

Chemical Architecture & Properties[2][3]

Structural Analysis

The molecule is effectively the Fmoc-protected β-homolog of Propargylglycine.

-

Backbone: (R)-3-Amino configuration.[1][2][3][4][5] The insertion of an extra carbon atom between the amine and carboxylic acid alters the hydrogen-bonding pattern, favoring the formation of stable secondary structures such as 14-helices (resembling α-helices but more stable).

-

Side Chain: The propargyl group (alkyne) is extended from the β-position. This steric arrangement minimizes interference with the peptide folding while remaining accessible for catalytic functionalization.

| Property | Specification |

| IUPAC Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid |

| CAS Number | 332064-94-5 |

| Molecular Weight | 349.38 g/mol |

| Chirality | (R)-Enantiomer |

| Functional Handle | Terminal Alkyne (C≡CH) |

| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in DCM |

Strategic Utility

In drug design, this residue acts as a "Silent Staple" . It allows researchers to install a reactive handle that is inert during standard SPPS conditions (TFA cleavage, piperidine deprotection) but can be activated post-synthesis to lock the peptide into a bioactive conformation or attach a therapeutic payload.

Experimental Protocols

Solid Phase Peptide Synthesis (SPPS) Integration

Critical Insight: β-amino acids are kinetically slower to couple than their α-counterparts due to the increased flexibility of the backbone and steric hindrance of the Fmoc group relative to the nucleophilic amine. Standard DIC/HOBt protocols often result in deletion sequences.

Optimized Coupling Protocol

Reagents:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.

-

Base: DIPEA (Diisopropylethylamine).

-

Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Workflow:

-

Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 mins.

-

Activation: Dissolve Fmoc-(R)-3-Amino-5-hexynoic acid (3.0 eq) and HATU (2.9 eq) in minimal DMF. Add DIPEA (6.0 eq) immediately prior to addition to resin.

-

Note: Pre-activation should not exceed 2 minutes to prevent racemization.

-

-

Coupling: Agitate at Room Temperature for 60–90 minutes .

-

Validation: Perform a Kaiser test (ninhydrin). If the result is slightly blue (incomplete), do not extend time. Instead, wash and perform a double coupling with fresh reagents.

-

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min).

-

Caution: β-peptides can form aggregates. If deprotection is slow (monitored by UV), add 0.1M DBU to the deprotection cocktail.

-

On-Resin Click Chemistry (CuAAC)

Performing the click reaction on-resin prevents solubility issues associated with hydrophobic protected peptides and allows for easy removal of copper catalysts.

Reagents:

-

Azide Partner: R-N3 (3.0 eq).

-

Catalyst: CuI (Copper(I) Iodide) or [Cu(MeCN)4]PF6.

-

Ligand: TBTA or THPTA (to protect Cu(I) from oxidation).

-

Solvent: Degassed DMF/THF (1:1).

Protocol:

-

Wash: Wash peptide-resin 3x with degassed DMF.

-

Catalyst Mix: Dissolve CuI (0.5 eq) and Ascorbic Acid (5 eq) in the solvent mixture. Add the Azide partner (3 eq).

-

Reaction: Add mixture to the resin. Sparge with Argon/Nitrogen for 1 minute, then seal the vessel.

-

Incubation: Agitate overnight (12–16 hours) at RT.

-

Copper Removal: Wash resin extensively with 0.5% sodium diethyldithiocarbamate in DMF (removes copper traces) followed by DMF washes.

Applications in Drug Discovery[1][2][3]

Peptide Stapling (Macrocyclization)

By incorporating Fmoc-(R)-3-Amino-5-hexynoic acid at position i and an Azide-functionalized amino acid (e.g., Fmoc-Azidohomoalanine) at position i+3 or i+4, a triazole "staple" can be formed.

-

Mechanism: The triazole ring mimics the trans-amide bond, constraining the peptide into a helical conformation.

-

Advantage: Unlike RCM (Ring-Closing Metathesis) staples, the triazole staple adds polarity and hydrogen-bonding potential, improving water solubility.

DNA-Encoded Libraries (DEL)

This building block is highly valued in DEL synthesis. The Fmoc group is orthogonal to the DNA tag, and the alkyne allows for the introduction of diverse "warheads" late in the combinatorial synthesis via click chemistry, expanding the chemical space of the library.

Technical Visualization

The following diagram illustrates the workflow for integrating this building block into a "Stapled" β-peptide drug candidate.

Figure 1: Strategic workflow for synthesizing triazole-stapled peptides using Fmoc-(R)-3-Amino-5-hexynoic acid.

References

-

Sigma-Aldrich. Fmoc-(R)-3-amino-5-hexynoic acid Product Specification & CAS 332064-94-5. Link

-

Bachem. Click Chemistry: A valuable tool for peptide and protein modification. Bachem Technical Guides. Link

- Seebach, D., et al.Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. (Foundational work on beta-amino acid synthesis).

-

Meldal, M., & Tornøe, C. W. Cu-catalyzed azide−alkyne cycloaddition.[1] Chemical Reviews, 2008. (Canonical reference for CuAAC mechanism).

-

ResearchGate. Applications of Amino-yne Click Chemistry in Biomaterials. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. FMOC-(R)-3-AMINO-5-HEXYNOIC ACID (1 x 250 mg) | Reagentia [reagentia.eu]

- 4. FMOC-(R)-3-AMINO-5-HEXYNO, ANGENE, 2843938 - 나비엠알오 [m.navimro.com]

- 5. Fmoc-(r)-3-amino-5-hexynoic acid|CAS 332064-94-5|Angene International Limited|製品詳細 [tci-chemical-trading.com]

Fmoc-(R)-3-Amino-5-hexynoic acid CAS number 332064-94-5

Executive Summary

Fmoc-(R)-3-Amino-5-hexynoic acid (CAS 332064-94-5), also known as Fmoc-D-

This guide provides a rigorous technical framework for the storage, handling, and experimental incorporation of this reagent into drug discovery workflows.

Chemical Profile & Specifications

The purity and stereochemical integrity of CAS 332064-94-5 are paramount for preventing deletion sequences during Solid Phase Peptide Synthesis (SPPS).

| Parameter | Technical Specification |

| IUPAC Name | (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid |

| Common Synonyms | Fmoc-D- |

| CAS Number | 332064-94-5 |

| Molecular Formula | C |

| Molecular Weight | 349.38 g/mol |

| Chirality | (R)-Enantiomer (corresponds to D-amino acid stereochemistry in |

| Solubility | Soluble in DMF, NMP, DMSO; sparingly soluble in DCM |

| Storage | +2°C to +8°C; Desiccate (Hygroscopic) |

| Purity Standard |

Mechanistic Application: The "Why"

The Beta-Peptide Advantage

Incorporating Fmoc-(R)-3-Amino-5-hexynoic acid creates a

-

Proteolytic Stability: The unique backbone topology is unrecognized by most endogenous proteases/peptidases, significantly extending the plasma half-life of therapeutic candidates.

-

Secondary Structure:

-amino acids can induce stable helices (e.g., 14-helix) distinct from the canonical

The Alkyne Handle (Bioorthogonality)

The 5-hexynoic side chain provides a sterically accessible terminal alkyne.

-

Click Chemistry: Enables rapid conjugation with azide-functionalized payloads (PEG chains, cytotoxic drugs) via CuAAC.[1]

-

Triazole Stapling: Reaction with a distal azide-containing residue (e.g., Azidohomoalanine) forms a 1,2,3-triazole bridge, macrocyclizing the peptide to enforce a bioactive conformation.

Experimental Framework: Solid Phase Peptide Synthesis (SPPS)

Due to the steric bulk of the Fmoc group relative to the

Coupling Protocol (Optimized)

-

Resin: Rink Amide or Wang Resin (Loading 0.3–0.6 mmol/g recommended to reduce aggregation).

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU/DIC due to faster kinetics for

-amino acids. -

Base: DIPEA (Diisopropylethylamine).[2]

Step-by-Step Workflow:

-

Swelling: Swell resin in DMF for 20 min.

-

Deprotection: 20% Piperidine in DMF (

min). Wash DMF ( -

Activation:

-

Dissolve Fmoc-(R)-3-Amino-5-hexynoic acid (3.0 eq) in DMF.

-

Add HATU (2.9 eq).

-

Add DIPEA (6.0 eq).

-

Pre-activate for 1 minute.

-

-

Coupling: Add activated solution to resin.[3] Shake for 60–90 minutes (longer than standard

-AA). -

Monitoring: Perform Kaiser Test (ninhydrin). If not blue-free, re-couple using PyAOP.

-

Capping: Acetic anhydride/Pyridine (to block unreacted amines).

Visualization: SPPS Cycle

Figure 1: Optimized SPPS cycle for incorporating sterically demanding

Experimental Protocol: CuAAC "Click" Modification

Once the peptide containing Fmoc-(R)-3-Amino-5-hexynoic acid is synthesized and cleaved (or while on-resin), the alkyne handle can be reacted.

Reagents:

-

Catalyst: CuSO

·5H -

Reductant: Sodium Ascorbate (freshly prepared).

-

Ligand: THPTA or TBTA (Stabilizes Cu(I) and prevents oxidation).

-

Solvent: DMSO/Water or tBuOH/Water (1:1).

Protocol (Solution Phase):

-

Dissolve Peptide-Alkyne (1 eq) and Azide-Payload (1.2 eq) in degassed solvent.

-

Add THPTA (5 eq) mixed with CuSO

(1 eq). -

Add Sodium Ascorbate (5 eq).

-

Stir at Room Temperature under N

for 1–4 hours. -

Purification: HPLC (C18 column). The triazole product will typically elute later than the starting material.

Visualization: Bioorthogonal Click Workflow

Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway for post-synthetic modification.

Quality Control & Analytical Verification

-

HPLC: Use a C18 reverse-phase column.

-amino acids may broaden peaks slightly due to conformational heterogeneity.-

Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA).

-

-

Mass Spectrometry (ESI-MS):

-

Expected Mass: Calculate exact mass based on the full peptide sequence.

-

Note: The alkyne group is stable to standard TFA cleavage conditions (95% TFA, 2.5% TIS, 2.5% H

O). Avoid dithioerythritol (DTT) if reducing agents are used, as they can interact with alkynes under harsh conditions, though rare.

-

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 143036, 5-Hexynoic acid (Side chain precursor). Retrieved from [Link]

- Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Foundational context for Beta-amino acid synthesis).

- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

Sources

Physical and chemical properties of Fmoc-D-beta-HoPra-OH

The following technical guide is structured as an in-depth monograph designed for researchers and drug development professionals. It synthesizes physicochemical data, structural analysis, and experimental protocols for Fmoc-D-beta-HoPra-OH .

Physicochemical Properties, Synthesis, and Bioorthogonal Applications[1]

Executive Summary

Fmoc-D-beta-HoPra-OH (Fmoc-D-beta-homopropargylglycine) is a specialized non-proteinogenic amino acid derivative used primarily in the synthesis of proteolytically stable peptidomimetics and "clickable" peptide conjugates.[1][2] Chemically defined as Fmoc-(R)-3-amino-5-hexynoic acid , this molecule combines three critical features:

-

Beta-Amino Acid Backbone: Introduces conformational stability and resistance to enzymatic degradation (proteolysis).[1][2]

-

Alkyne Side Chain: Enables bioorthogonal derivatization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]

-

D-Configuration: Dictates specific stereochemical folding patterns (e.g., helical twist direction) in beta-peptide foldamers.

This guide details the physical properties, chemical reactivity, and validated protocols for incorporating this building block into solid-phase peptide synthesis (SPPS).[2]

Physicochemical Profile

The following data characterizes high-purity research-grade Fmoc-D-beta-HoPra-OH.

| Property | Specification |

| Chemical Name | Fmoc-(R)-3-amino-5-hexynoic acid |

| Common Abbreviations | Fmoc-D-beta-HoPra-OH; Fmoc-D-b-homopropargylglycine |

| CAS Number | 332064-94-5 |

| Molecular Formula | |

| Molecular Weight | 349.39 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 150 – 156 °C |

| Purity (HPLC) | |

| Chirality | D-Enantiomer (R-configuration at |

| Solubility | Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM, Water |

| Storage Conditions | 2 – 8 °C (Desiccated); Protect from light |

Structural Note on Nomenclature: The term "beta-homo" in this context refers to the Arndt-Eistert homologation of the alpha-amino acid Propargylglycine (Pra) .[1]

-

Beta-HomoPra: 3-amino-5-hexynoic acid (insertion of a methylene group into the backbone, not the side chain).[1]

-

Side Chain: Propargyl group (

) attached to the

Structural Analysis & Chemical Reactivity

3.1 The Beta-Backbone Effect

Unlike standard

-

Foldamers:

-peptides form stable secondary structures (helices, sheets) distinct from -

Metabolic Stability: The unique backbone spacing prevents recognition by standard proteases/peptidases, significantly extending the in vivo half-life of the therapeutic candidate.

3.2 The Alkyne "Click" Handle

The terminal alkyne on the side chain is chemically inert under standard SPPS conditions (Fmoc deprotection with piperidine, TFA cleavage). However, it serves as a high-fidelity "handle" for post-synthetic modification.[1][2]

-

Reactivity: Undergoes 1,3-dipolar cycloaddition with azides.[1][2]

-

Selectivity: Bioorthogonal; does not cross-react with amines, thiols, or hydroxyls found in native proteins.

3.3 Visualization: Structural Logic

The following diagram illustrates the functional zones of the molecule.

Figure 1: Functional decomposition of Fmoc-D-beta-HoPra-OH. The beta-backbone provides stability, while the side chain enables bioorthogonal conjugation.

Experimental Protocols

4.1 Solid Phase Peptide Synthesis (SPPS) Coupling

Coupling

Reagents:

-

Resin: Rink Amide or Wang Resin (0.4 – 0.6 mmol/g loading).[1][2]

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma.[1][2]

Step-by-Step Protocol:

-

Resin Preparation: Swell resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (

min).[1][2] Wash with DMF ( -

Activation (Pre-activation is critical):

-

Coupling:

-

Monitoring: Verify coupling with a Kaiser Test (ninhydrin). If blue (incomplete), recouple.[1][2]

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

4.2 On-Resin Click Chemistry (CuAAC)

This protocol describes "clicking" an azide-labeled fluorophore or PEG chain onto the Fmoc-D-beta-HoPra-OH residue while the peptide is still on the resin.[1][2]

Reagents:

-

Copper Source: CuI (Copper(I) Iodide) or

+ Sodium Ascorbate.[1][2] -

Ligand: TBTA or THPTA (stabilizes Cu(I) oxidation state).[1][2]

-

Azide:

(e.g., Azide-PEG-Biotin).[1][2] -

Solvent: DMF/Piperidine or DMSO/Water (Resin dependent).[1][2]

Workflow Diagram:

Figure 2: On-resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

Critical Wash Step: Copper binds avidly to peptides.[1][2] After the reaction, wash the resin with 0.5% sodium diethyldithiocarbamate (w/v) or EDTA solution in DMF to strip copper ions before TFA cleavage.

Applications in Drug Discovery[4]

5.1 Stapled Peptides

Fmoc-D-beta-HoPra-OH is a key component in synthesizing stapled peptides .[1][2] By incorporating two alkyne-bearing residues (or one alkyne and one azide) at specific intervals (

-

Mechanism: The "staple" locks the peptide into a bioactive helical conformation.

-

Advantage: The beta-amino acid backbone adds an additional layer of proteolytic stability compared to standard alpha-methyl-alanine staples.[1][2]

5.2 Peptidomimetic Libraries

Because of its D-configuration and beta-backbone, this molecule is used to construct beta-peptide libraries .[1][2] These libraries are screened for:

-

Antimicrobial activity (AMPs): Beta-peptides often disrupt bacterial membranes while remaining non-toxic to mammalian cells.[1][2]

-

Protein-Protein Interaction (PPI) Inhibitors: The rigid secondary structure mimics protein interfaces.[1][2]

Handling and Safety

-

Hazard Identification: Not classified as a dangerous good (DG) for transport, but treated as a standard laboratory irritant.[1][2]

-

Inhalation: Minimize dust generation.[1][2] Use a fume hood when weighing.[1][2]

-

Skin Contact: Fmoc derivatives can cause sensitization.[1][2] Wear nitrile gloves.[1][2]

-

Storage: Hygroscopic. Store at 2–8°C. Allow the bottle to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the Fmoc ester.

References

Sources

The Technical Guide to Terminal Alkyne Unnatural Amino Acids: Incorporation, Ligation, and Imaging

Executive Summary

This guide serves as a technical manual for the deployment of terminal alkyne-bearing unnatural amino acids (UAAs) in proteomic research.[1] Unlike bulky fluorescent fusion proteins (e.g., GFP), terminal alkynes are "bioorthogonal handles"—minimalist chemical modifications (two carbon atoms) that are sterically inert during translation but chemically reactive post-translation.

This document details the two primary incorporation methodologies (Residue-Specific vs. Site-Specific), the critical optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to prevent protein degradation, and the emerging application of alkynes as vibrational tags in Stimulated Raman Scattering (SRS) microscopy.

Part 1: Chemical Principles & Design

The terminal alkyne (

The Bioorthogonal Trade-off

While azide (

-

Advantage: Unique Raman scattering cross-section in the cellular "silent region" (

). -

Advantage: Extreme stability in cytosolic reducing environments (unlike some azides which can reduce to amines).[1]

-

Constraint: Terminal alkynes are not sufficiently reactive with azides at physiological temperatures without catalysis. They require Cu(I) catalysis (CuAAC), unlike strained internal alkynes (e.g., DBCO) which react spontaneously (SPAAC).

Critical Implication: The success of using terminal alkynes hinges entirely on managing the toxicity and oxidative damage potential of the Copper catalyst.[1]

Part 2: Genetic Incorporation Strategies

Researchers must choose between global labeling (proteome-wide) and precision labeling (single residue).

Residue-Specific Incorporation (Metabolic Labeling)

Target UAA: L-Homopropargylglycine (Hpg) .

-

Mechanism: Hpg is a structural surrogate for Methionine (Met).[2] Wild-type Methionyl-tRNA synthetase (MetRS) cannot distinguish Hpg from Met effectively.

-

Why Hpg over Propargylglycine (Pra)? Hpg contains one additional methylene group, making its side-chain length nearly identical to Methionine. Pra is shorter and recognized less efficiently by MetRS, leading to lower incorporation rates.[1]

Protocol A: Metabolic Labeling in E. coli (Auxotrophic Strategy)

-

Strain Selection: Use a Met-auxotroph (e.g., E. coli B834).

-

Depletion Phase: Culture cells in minimal media with limiting Met until stationary phase is approached.[1]

-

Induction: Shift cells to Met-free media containing 1 mM Hpg .

-

Expression: Induce protein expression (IPTG). The translation machinery will incorporate Hpg at all AUG codons.[1]

Site-Specific Incorporation (Amber Suppression)

Target UAA: p-propargyloxyphenylalanine (pPa) .[3][4]

-

Mechanism: Requires an orthogonal tRNA/synthetase pair (usually derived from M. jannaschii TyrRS) that suppresses the Amber stop codon (TAG).

-

Workflow: The gene of interest is mutated to contain a TAG codon at the desired site. The orthogonal synthetase specifically charges the orthogonal tRNA with pPa, which then inserts pPa at the TAG position.

Visualization: Incorporation Workflows

Caption: Comparison of metabolic replacement (Hpg) vs. genetic code expansion (pPa) workflows.

Part 3: Bioorthogonal Ligation (The CuAAC Protocol)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most critical step. Improper handling of Copper leads to protein precipitation and fluorophore bleaching.

The Role of the Ligand (THPTA)

Never use naked Copper sulfate. Cu(I) is unstable and rapidly oxidizes to Cu(II) or disproportionates.[1] Furthermore, Cu(I) generates Reactive Oxygen Species (ROS) that degrade proteins (histidine oxidation).

The Solution: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).

-

Function 1: Acts as a sacrificial reductant target, sparing the protein.[1]

-

Function 2: Chelates Cu(I), stabilizing the oxidation state while leaving a coordination site open for the alkyne.

-

Function 3: Maintains water solubility of the catalyst complex.[1]

Optimized Protein Labeling Protocol

This protocol is designed for cell lysates or purified proteins.[1]

Reagents:

-

Protein Sample: 50 µL at 1–2 mg/mL in PBS (pH 7.4). Avoid Tris buffers if possible as they weakly chelate copper.[1]

-

Capture Reagent: Azide-Fluorophore (e.g., Azide-Cy5), 100 µM final.

-

CuSO4: 1 mM final.

-

THPTA Ligand: 5 mM final (Critical: Maintain 1:5 Cu:Ligand ratio ).

-

Sodium Ascorbate: 5 mM final (Freshly prepared).

Step-by-Step Workflow:

-

Premix Catalyst: In a separate tube, mix CuSO4 and THPTA. Incubate for 1 minute. The solution should remain clear/light blue.[1]

-

Assembly: Add Azide-Fluorophore to the protein sample.

-

Catalyst Addition: Add the Cu-THPTA premix to the protein.[1]

-

Initiation: Add Sodium Ascorbate last. This initiates the reduction of Cu(II) to catalytic Cu(I).[1]

-

Incubation: 30–60 minutes at Room Temperature in the dark.

-

Quenching: Add EDTA (10 mM) to strip the copper or proceed immediately to precipitation/dialysis.

Visualization: The Stabilized CuAAC Cycle

Caption: The THPTA-stabilized catalytic cycle. Ascorbate maintains the Cu(I) state; THPTA protects the protein.[5]

Part 4: Advanced Application – Raman Imaging

Terminal alkynes possess a vibrational frequency (

Stimulated Raman Scattering (SRS)

Unlike spontaneous Raman (which is weak), SRS provides video-rate imaging sensitivity.

-

Probe: Hpg-incorporated proteins.

-

Detection: Tune the pump and Stokes lasers such that their frequency difference (

) matches the alkyne stretch ( -

Result: Direct visualization of nascent protein synthesis without fluorophores, eliminating photobleaching and bulky tag steric hindrance.[1]

Data Comparison: Alkyne vs. Fluorescence

| Feature | Alkyne-Tag (SRS) | Fluorescent Tag (GFP/Dye) |

| Size | ~25 Daltons | ~27,000 Daltons (GFP) |

| Perturbation | Negligible | High (can alter localization) |

| Photostability | Infinite (no bleaching) | Limited (bleaches) |

| Multiplexing | High (narrow peak width) | Low (broad emission spectra) |

Part 5: Troubleshooting & Optimization

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Protein Precipitation | Copper-induced oxidation or denaturation. | Increase THPTA ratio to 1:5 or 1:10 relative to Copper. Ensure Ascorbate is fresh. |

| No Signal (Western/Gel) | Inefficient incorporation or failed Click reaction.[1] | Verify incorporation via Mass Spec (look for -22 Da shift for Met->Hpg). Check Ascorbate quality (it degrades rapidly in solution). |

| High Background | Non-specific sticking of hydrophobic dyes.[1] | Perform Click reaction after cell lysis/washing. Use "Fluorogenic" azides (e.g., CalFluor) that only fluoresce upon triazole formation.[1] |

| Cell Death (Live Labeling) | Copper toxicity.[6] | Lower Copper concentration to <100 µM.[1] Use BTTES ligand instead of THPTA for live cells (lower toxicity).[1] |

The "Ascorbate Crash"

Sodium ascorbate oxidizes in air within hours, turning yellow. Yellow ascorbate is useless. Always prepare a 100 mM stock in water immediately before the experiment.

References

-

Beatty, K. E., et al. (2006). "Fluorescence visualization of newly synthesized proteins in mammalian cells." Angewandte Chemie International Edition. Link

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation." Angewandte Chemie International Edition. Link

-

Wei, L., et al. (2014).[1] "Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering." Nature Methods.[1] Link

-

Deiters, A., et al. (2003).[1] "Adding amino acids with novel reactivity to the genetic code of Saccharomyces cerevisiae."[1] Journal of the American Chemical Society.[1] Link

-

Bundy, B. C., & Swartz, J. R. (2010). "Site-Specific Incorporation of p-Propargyloxyphenylalanine in a Cell-Free Environment for Direct Protein–Protein Click Conjugation." Bioconjugate Chemistry. Link

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. L-Homopropargylglycine(hydrochloride), 942518-19-6 | BroadPharm [broadpharm.com]

- 3. Site-specific incorporation of p-propargyloxyphenylalanine in a cell-free environment for direct protein-protein click conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

Technical Guide: Fmoc-(R)-3-Amino-5-hexynoic Acid in Next-Generation Peptide Design

Executive Summary

Fmoc-(R)-3-Amino-5-hexynoic acid represents a convergence of two powerful trends in modern peptide therapeutics: peptidomimetics and bioorthogonal chemistry .[1] As a

This guide details the physicochemical properties, strategic design applications, and optimized Solid Phase Peptide Synthesis (SPPS) protocols for integrating this residue into novel therapeutic candidates.

Part 1: Chemical Architecture & Physicochemical Properties

Structural Analysis

Unlike standard

-

IUPAC Name: (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid

-

Backbone Type:

-homo amino acid. -

Functional Handle: Terminal Alkyne (Propargyl group at the

-position). -

Stereochemistry: (R)-configuration at the

-carbon.

Key Advantages

| Feature | Scientific Benefit |

| Proteolytic Stability: The additional methylene group alters the scissile bond geometry, rendering the peptide backbone largely unrecognizable to endogenous proteases (e.g., trypsin, chymotrypsin). | |

| Alkyne Side Chain | Bioorthogonality: The terminal alkyne is inert to physiological conditions but reacts rapidly with azides under Cu(I) catalysis. This allows for post-synthetic modification (labeling, PEGylation, stapling). |

| Chirality (R) | Structural Control: |

Part 2: Strategic Peptide Design

"Click" Stapling for Helical Stabilization

While traditional peptide stapling uses Ring-Closing Metathesis (RCM) on olefinic residues, Fmoc-(R)-3-Amino-5-hexynoic acid enables Triazole Stapling . By placing this residue

-

Mechanism: The triazole acts as a bioisostere of the amide bond but locks the peptide into a bioactive

-helical conformation. -

Result: Increased cell permeability and target affinity compared to linear precursors.

-Peptide Foldamers

Incorporating this residue creates "mixed

-

Design Rule: A repeating pattern of

or

Part 3: Optimized SPPS Protocol

Critical Note:

Reagents & Solvents[2][3][4]

-

Resin: Rink Amide (for C-terminal amides) or Wang (for C-terminal acids). Recommendation: Low loading (0.3–0.5 mmol/g) to prevent aggregation.

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU/HCTU for

-amino acids.

Step-by-Step Workflow

-

Swelling: Swell resin in DMF (30 min).

-

Fmoc Deprotection:

-

20% Piperidine in DMF (2 x 10 min).

-

Tip: For difficult sequences, add 0.1M HOBt to the deprotection mix to suppress aspartimide formation if Asp is present.

-

-

Coupling of Fmoc-(R)-3-Amino-5-hexynoic acid:

-

Stoichiometry: 3-4 equivalents relative to resin loading.

-

Activation: Mix Amino Acid + HATU (3.9 eq) + DIEA (8 eq) in DMF. Pre-activate for 2 minutes.

-

Reaction Time: Extend to 2 hours (Standard is 45 min).

-

Monitoring: Perform a Kaiser test (ninhydrin).[2] If the resin is not distinct blue/purple (for free amine) or yellow (for complete coupling), re-couple. Note:

-amines react with ninhydrin but may develop color slower than

-

-

Capping: Acetic anhydride/Pyridine (to block unreacted amines).

Visualization of SPPS Workflow

Caption: Optimized SPPS cycle emphasizing the extended coupling times and rigorous monitoring required for

Part 4: Post-Synthetic Modification (CuAAC Click Chemistry)

Once the peptide is synthesized and cleaved (using TFA/TIS/H2O 95:2.5:2.5), the alkyne handle is ready for conjugation.

The Protocol (Solution Phase)

This reaction conjugates an Azide-functionalized payload (e.g., Azide-Fluorophore or Azide-PEG) to the Alkyne on the peptide.

-

Solvent: 1:1 DMSO/Water or tBuOH/Water (degassed).

-

Catalyst System:

-

CuSO4 (1 eq)

-

THPTA Ligand (5 eq): Critical. The ligand protects the peptide from Cu-induced oxidative damage and accelerates the reaction.

-

Sodium Ascorbate (5-10 eq): Reduces Cu(II) to the active Cu(I) species.

-

-

Conditions: React for 1–4 hours at Room Temperature under inert atmosphere (

).

Visualization of Click Mechanism

Caption: The CuAAC reaction pathway utilizing the alkyne side chain to form a stable triazole linkage.[4]

References

-

Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules (via PMC). Available at: [Link]

-

CuAAC 'Click Chemistry' in Synthesis of Peptides and Protein Conjugates. ResearchGate. Available at: [Link]

-

An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. Organic Letters (via PMC). Available at: [Link](Note: Provides relevant context for alkyne-amino acid handling and synthesis).

Sources

Advanced Architectures: Fmoc-Protected Alkyne Amino Acids in Peptide Drug Discovery

Topic: Introduction to Fmoc Protected Alkyne Amino Acids Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

The Bioorthogonal Pivot

The integration of "Click Chemistry"—specifically Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)—into Solid Phase Peptide Synthesis (SPPS) has fundamentally shifted the landscape of peptide drug discovery. At the center of this convergence are Fmoc-protected alkyne amino acids . These building blocks are not merely structural units; they are reactive handles that allow researchers to pivot from linear chain assembly to complex, higher-order architectures such as stapled peptides, macrocycles, and antibody-drug conjugates (ADCs).

This guide dissects the technical implementation of the two primary variants: Fmoc-L-Propargylglycine (Fmoc-Pra-OH) and Fmoc-L-Homopropargylglycine (Fmoc-Hpg-OH) . It moves beyond standard protocols to address the critical challenges of racemization, aggregation, and catalytic efficiency.

The Building Blocks: Pra vs. Hpg

Selecting the correct alkyne residue is the first critical decision. While both provide the necessary terminal alkyne, their chemical behavior during SPPS differs significantly due to the proximity of the electron-withdrawing alkyne group to the

Comparative Technical Analysis

| Feature | Fmoc-L-Propargylglycine (Pra) | Fmoc-L-Homopropargylglycine (Hpg) |

| Structure | Alkyne attached directly to | Alkyne attached to |

| Racemization Risk | High. The electron-withdrawing alkyne acidifies the | Low. The extra methylene group insulates the |

| MetRS Acceptance | Rejected by wild-type Methionyl-tRNA synthetase.[1] | Accepted (Surrogate for Methionine in biological expression). |

| Steric Profile | Compact; ideal for tight turns or stapling. | Flexible; better for inter-molecular conjugation. |

| Cost | Generally lower. | Generally higher. |

Expert Insight: Use Fmoc-Hpg-OH for routine library synthesis where enantiomeric purity is paramount. Reserve Fmoc-Pra-OH for peptide stapling applications where the shorter side chain is required to span a specific helical distance (

Strategic Integration in SPPS

The Racemization Challenge

The primary failure mode with Fmoc-Pra-OH is racemization during the coupling step. Standard uronium/phosphonium activators (HCTU, HATU) require tertiary bases (DIEA, NMM) which can abstract the acidic

Protocol 1: Low-Racemization Coupling for Fmoc-Pra-OH

-

Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate).

-

Rationale: Carbodiimide activation produces a less reactive O-acylisourea intermediate that is rapidly converted to the active ester by Oxyma. This method is essentially base-free during activation, preserving chirality.

Step-by-Step Workflow:

-

Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 min.

-

Activation: Dissolve Fmoc-Pra-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

-

Addition: Add DIC (3.0 eq) to the amino acid mixture. Do not pre-activate for >2 minutes.

-

Coupling: Add mixture immediately to the resin. Shake at room temperature for 60–90 minutes.

-

Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LC-MS to confirm coupling.

The Click Reaction: Bioorthogonal Ligation

Once the alkyne is incorporated, the CuAAC reaction can be performed either on-resin (solid phase) or in-solution (after cleavage).

Visualization: The Click Workflow

The following diagram illustrates the decision matrix and chemical flow for processing alkyne-modified peptides.

Caption: Decision matrix for processing Fmoc-alkyne peptides via On-Resin vs. Solution-Phase CuAAC.

Protocol 2: On-Resin Cyclization (Stapling)

On-resin cyclization is preferred for peptide stapling as the pseudo-dilution effect of the solid support minimizes intermolecular oligomerization.

-

Swelling: Swell resin in DCM (degassed) for 15 min.

-

Catalyst Prep: In a separate vial, dissolve CuI (0.5 eq) and Sodium Ascorbate (0.5 eq) in degassed DMSO/Pyridine (1:1). Note: Cu(I) is unstable; prepare fresh.

-

Reaction: Add the organic azide (2.0 eq) to the resin, followed by the catalyst solution.

-

Incubation: Agitate under nitrogen atmosphere for 6–16 hours.

-

Copper Removal: Wash resin with 0.5% sodium diethyldithiocarbamate (in DMF) or EDTA solution to strip bound copper, which can catalyze oxidation during cleavage.

Protocol 3: Solution Phase Conjugation

For conjugating sensitive payloads (e.g., fluorophores, proteins), solution phase is superior to avoid trapping the payload in the resin matrix.

-

Buffer: Dissolve purified alkyne-peptide (0.1–1 mM) and Azide-Partner (1.2 eq) in Phosphate Buffer (pH 7) / tBuOH (1:1).

-

Catalyst System: Add premixed CuSO

(1 eq) and THPTA ligand (5 eq). -

Reduction: Initiate reaction with Sodium Ascorbate (5 eq).

-

Why THPTA? Without a ligand like THPTA or TBTA, Cu(I) rapidly disproportionates or oxidizes, stopping the reaction and generating reactive oxygen species that can damage Met, His, or Trp residues.

Troubleshooting & Quality Control

The Glaser Coupling Side-Reaction

In the presence of oxygen and copper, two terminal alkynes can homocouple to form a diyne (Glaser coupling), creating unwanted dimers.

-

Symptom: Mass spectrum shows dimer peak

. -

Prevention: Strictly degas all solvents (freeze-pump-thaw or vigorous argon sparging) and maintain an inert atmosphere during the click reaction.

Aggregation

Alkyne residues are hydrophobic. Sequences rich in Fmoc-Pra-OH may aggregate, leading to difficult deprotection.

-

Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1 M LiCl) during coupling steps involving the alkyne.

References

-

Fmoc-L-Propargylglycine in SPPS and Drug Development Source: Vertex AI / LookChem / NINGBO INNO PHARMCHEM

-

Fmoc-L-Propargylglycine (CAS 198561-07-8) is a critical building block for triazole cross-links and peptide stapling. It enables the synthesis of complex pharmaceutical compounds via SPPS.[2]

-

-

Optimized Synthesis of Fmoc-L-Homopropargylglycine Source: NIH / PubMed Central

- Describes the synthesis of Fmoc-Hpg-OH and its advantages over Propargylglycine, specifically regarding MetRS acceptance and reduced racemiz

-

Peptide Stapling via Azide-Alkyne Cycloaddition Source: Bachem

- Details the mechanism of CuAAC for peptide cyclization (stapling)

-

Racemization Control in Fmoc-SPPS Source: NIH / PubMed

- Discusses the base-catalyzed racemization mechanisms of sensitive residues (like Phenylglycine and Propargylglycine) and the efficacy of low-base coupling conditions (DIC/Oxyma).

-

Click Cycliz

- Provides specific technical protocols for performing CuAAC on-resin, including solvent ratios (DMSO/DCM)

Sources

Fmoc-(R)-3-Amino-5-hexynoic acid molecular weight and formula

Physicochemical Profiling and Synthetic Utility of Fmoc-(R)-3-Amino-5-hexynoic Acid

Executive Summary

Fmoc-(R)-3-Amino-5-hexynoic acid is a specialized chiral

This guide details the physicochemical specifications, structural significance, and validated protocols for incorporating this residue into Solid-Phase Peptide Synthesis (SPPS) workflows.

Physicochemical Specifications

The following data represents the calculated values for the pure enantiomer. While the (S)-enantiomer is more commonly indexed in commercial databases (CAS 270596-48-0), the (R)-enantiomer possesses identical scalar physical properties (MW, Formula) with opposite optical rotation.

| Property | Specification | Notes |

| Chemical Name | Fmoc-(R)-3-Amino-5-hexynoic acid | IUPAC: (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid |

| Molecular Formula | C | Confirmed via fragment analysis (Fmoc: C |

| Molecular Weight | 349.38 g/mol | Average mass |

| Exact Mass | 349.1314 | Monoisotopic mass |

| Physical State | White to off-white powder | Hygroscopic; store desiccated at -20°C |

| Solubility | DMF, DMSO, NMP | Sparingly soluble in DCM; insoluble in water/ether |

| Chirality | (R)-Enantiomer | Critical for controlling helical twist in |

| CAS Number | See Note | (S)-isomer CAS: 270596-48-0.[1][2][3] (R)-isomer is often custom synthesized. |

Structural Analysis & Synthetic Significance

The -Amino Acid Advantage

Unlike standard

-

Proteolytic Stability: The additional carbon atom alters the peptide bond geometry, rendering the backbone unrecognizable to most endogenous proteases.

-

Foldamer Formation:

-amino acids typically adopt stable secondary structures (e.g., 14-helices) distinct from

The Alkyne "Click" Handle

The homopropargyl side chain (–CH

-

Application: This allows for the post-synthetic modification of the peptide with fluorophores, PEG chains, or drugs without affecting the peptide's folding or biological activity.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Integration

Coupling

Reagents:

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: Anhydrous DMF.

Step-by-Step Protocol:

-

Resin Preparation: Swell resin (e.g., Rink Amide MBHA) in DCM for 20 min, then wash with DMF (3x).

-

Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (3x), DMF (3x).

-

Activation:

-

Dissolve Fmoc-(R)-3-Amino-5-hexynoic acid (3.0 eq relative to resin loading) in minimum DMF.

-

Add HATU (2.9 eq) and HOAt (3.0 eq).

-

Add DIPEA (6.0 eq) immediately prior to adding to the resin.

-

Note: Pre-activation time should not exceed 2 minutes to prevent racemization (though less critical for Fmoc than active esters).

-

-

Coupling: Add the activated mixture to the resin. Shake/vortex at room temperature for 2 to 4 hours .

-

Expert Insight:

-amino acids often require double coupling. If the Kaiser test (ninhydrin) is slightly positive after 2 hours, repeat the coupling step with fresh reagents.

-

-

Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine/DMF to cap unreacted amines.

On-Resin Click Chemistry (CuAAC)

If modifying the peptide before cleavage, use the following protocol to attach an azide-functionalized payload.

-

Setup: Swell the peptidyl-resin containing the alkyne side chain in DMF.

-

Catalyst Prep: Prepare a solution of CuI (0.5 eq), Ascorbic Acid (1.0 eq), and the Azide-Partner (2.0 eq) in DMF/Piperidine (8:2).

-

Note: Piperidine or specialized ligands (like TBTA) stabilize the Cu(I) oxidation state.

-

-

Reaction: Add solution to resin. Agitate overnight under Nitrogen (exclude oxygen to prevent Cu oxidation).

-

Wash: Extensive washing with DMF, dilute EDTA (to remove Copper), and DCM is required.

Visualization of Workflows

Figure 1: SPPS and Post-Synthetic Modification Workflow

This diagram illustrates the logical flow from resin loading to the final "clicked" peptidomimetic product.

Caption: Workflow for integrating Fmoc-(R)-3-Amino-5-hexynoic acid into SPPS followed by bioorthogonal functionalization.

Quality Control & Validation

To ensure the integrity of the synthesized molecule, the following analytical benchmarks must be met:

-

HPLC Analysis:

-

Column: C18 Reverse Phase.

-

Gradient: Water/Acetonitrile with 0.1% TFA.

-

Observation: The alkyne group is hydrophobic; expect a retention time shift compared to non-alkynyl analogs (e.g.,

-alanine).

-

-

Mass Spectrometry (ESI-MS):

-

Verify the [M+H]

peak matches the calculated mass of the full peptide. -

Check: If the Click reaction was performed, the mass should increase by the exact mass of the azide partner.

-

-

NMR Verification (for custom synthesis):

-

H NMR (DMSO-d

-

The

-CH proton (chiral center) typically appears around

-

H NMR (DMSO-d

References

-

Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research. Link

-

Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide−alkyne cycloaddition. Chemical Reviews. Link

-

Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research. Link

-

PubChem Compound Summary. (2024). Fmoc-3-amino-5-hexynoic acid (S-isomer data used for formula verification). National Center for Biotechnology Information. Link

Sources

Literature review of Fmoc-(R)-3-Amino-5-hexynoic acid in medicinal chemistry

Bioorthogonal Utility, Peptidomimetic Stability, and Macrocyclization Strategies

Executive Summary

Fmoc-(R)-3-Amino-5-hexynoic acid represents a "privileged" building block in modern medicinal chemistry, bridging the gap between peptidomimetics and bioorthogonal ligation. Unlike standard

This guide provides a technical deep-dive into the synthesis, application, and experimental protocols for leveraging this molecule in drug discovery.

Part 1: Strategic Profile & Chemical Logic

Structural Significance

The molecule combines three critical features that solve common drug development bottlenecks:

-

-Amino Acid Backbone: The insertion of a methylene group (-CH

-

Terminal Alkyne (Warhead/Handle): Located at the 5-position, the alkyne is sterically accessible yet chemically inert during standard Fmoc Solid Phase Peptide Synthesis (SPPS). It allows for post-synthetic modification via "Click" chemistry.[1]

-

Chirality ((R)-Configuration): The specific (R)-enantiomer is often required to match the helical propensity of natural L-amino acids in mixed

-peptides or to direct the trajectory of a macrocyclic staple.

Comparison: Olefin vs. Alkyne Stapling

While "hydrocarbon stapling" using olefin metathesis (RCM) is popular, the alkyne-based strategy using Fmoc-(R)-3-Amino-5-hexynoic acid offers distinct advantages:

| Feature | Olefin Stapling (RCM) | Alkyne Stapling (CuAAC) |

| Reaction Partner | Olefin (Self) | Azide (Hetero) |

| Catalyst | Ruthenium (Grubbs) | Copper (Cu(I)) |

| Linker Nature | Hydrocarbon (Flexible/Hydrophobic) | Triazole (Rigid/H-bond Acceptor) |

| Solubility | Often decreases solubility | Triazole enhances aqueous solubility |

| Orthogonality | Can react with other alkenes | Highly orthogonal to biological groups |

Part 2: Medicinal Chemistry Applications[2][3][4][5][6]

The "Click" Staple (Triazole Macrocyclization)

One of the most potent applications is the creation of "stapled peptides" to target intracellular protein-protein interactions (PPIs). By incorporating Fmoc-(R)-3-Amino-5-hexynoic acid at position

-

Mechanism: The resulting 1,2,3-triazole mimics the trans-amide bond geometry, locking the peptide into a bioactive

-helical conformation. -

Benefit: This rigidification improves cell permeability and binding affinity (lower entropic penalty).[2]

DNA-Encoded Libraries (DELs)

In DEL synthesis, the terminal alkyne acts as a universal attachment point. The Fmoc group allows the molecule to be installed as a scaffold, while the alkyne remains protected or inert until a specific "diversity element" (bearing an azide) is introduced.

Proteolytic Stability (Foldamers)

Incorporating this

Part 3: Visualization of Workflows

Workflow: Triazole-Stapled Peptide Synthesis

The following diagram illustrates the logical flow from SPPS to the final bioactive stapled peptide.

Caption: Logical workflow for synthesizing triazole-stapled peptides using Fmoc-(R)-3-Amino-5-hexynoic acid.

Part 4: Experimental Protocols

Protocol: Manual SPPS Coupling

Context: Coupling

Reagents:

-

Fmoc-(R)-3-Amino-5-hexynoic acid (3.0 equiv)

-

HATU (2.9 equiv) or DIC/Oxyma (3.0 equiv)

-

DIEA (6.0 equiv)

Step-by-Step:

-

Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 20 minutes.

-

Activation: Dissolve the amino acid and HATU in minimal DMF. Add DIEA immediately prior to adding to the resin. Note: Pre-activation for >2 mins is discouraged to prevent racemization, though less critical for

-amino acids. -

Coupling: Add the mixture to the resin. Agitate at room temperature for 2 hours (extended time recommended).

-

Monitoring: Perform a Kaiser test. If blue (incomplete), recouple using PyBOP/HOAt.

-

Capping: Cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.

Protocol: On-Resin CuAAC Cyclization

Context: Cyclizing on-resin prevents aggregation and simplifies purification.

Reagents:

-

CuI (Copper Iodide) or Cu(MeCN)

PF -

Ascorbic Acid (if using Cu(II) salts)

-

2,6-Lutidine or DIEA (2.0 equiv)

-

Solvent: DMF/Piperidine or DMSO

Step-by-Step:

-

Preparation: Ensure the N-terminal Fmoc is on (or off, depending on design) but the side chains are still protected.

-

Catalyst Prep: Flush the resin with degassed DMF (Argon sparged). Oxygen inhibits the catalyst.

-

Reaction: Add CuI and base in degassed DMF. Agitate under Argon for 6–12 hours.

-

Wash: Wash extensively with sodium diethyldithiocarbamate (0.5% w/v in DMF) or EDTA solution to remove Copper traces. Copper contamination is cytotoxic and will skew bioassays.

-

Cleavage: Proceed with standard TFA/TIS/Water cleavage.

Part 5: References & Sourcing

Synthesis & Sourcing

While commercially available, the synthesis typically follows the Arndt-Eistert homologation of Fmoc-propargylglycine.

-

Commercial Availability: The molecule is available from specialized peptide reagent suppliers (e.g., Sigma-Aldrich, Chem-Impex, Ningbo Inno).

-

Purity Requirement: Ensure

98% enantiomeric excess (ee) to prevent helix destabilization.

References

-

Peptide Stapling via Click Chemistry

- Title: "Triazole-Stapled BCL9 α-Helical Peptides as Novel Inhibitors of Wnt/β-C

- Source:Journal of Medicinal Chemistry (2012).

-

URL:[Link]

-

Beta-Amino Acid Properties

- CuAAC Protocol Standards: Title: "Bioconjugation with Azide-Alkyne Click Chemistry." Source:Thermo Fisher Technical Guide.

-

Synthesis of Beta-Alkynyl Amino Acids

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. escholarship.org [escholarship.org]

- 4. Optimal Stapling of a Helical Peptide‐Foldamer Hybrid Using a C‐Terminal 4‐Mercaptoproline Enhances Protein Surface Recognition and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics [mdpi.com]

- 8. chemistryviews.org [chemistryviews.org]

Precision Synthesis and Characterization of Chiral Amino Hexynoic Acids

Content Type: Technical Whitepaper / Operational Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Imperative

Chiral amino hexynoic acids, particularly (S)-2-amino-5-hexynoic acid (L-Homopropargylglycine, HPG) and (S)-2-amino-4-hexynoic acid , represent high-value pharmacophores in modern drug development. Their terminal alkyne moiety serves as a bio-orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling precise bioconjugation, while their structural similarity to methionine and lysine allows for seamless integration into peptidomimetics.

This guide moves beyond textbook theory to present a field-validated, scalable synthetic strategy . While enzymatic resolution and chiral pool manipulations (e.g., from glutamic acid) exist, they often suffer from poor atom economy or difficult separations. Consequently, this protocol prioritizes Asymmetric Alkylation of Ni(II)-Glycine Schiff Bases —a methodology offering superior enantiomeric excess (>98% ee), scalability, and ligand recyclability.

Strategic Retrosynthesis & Pathway Selection

To ensure high optical purity and operational simplicity, we utilize a modular assembly strategy.

Pathway Comparison

| Parameter | Route A: Ni(II) Complex Alkylation | Route B: Schöllkopf Bis-Lactim Ether | Route C: Enzymatic Resolution |

| Chirality Source | Recyclable Chiral Ligand | Stoichiometric Auxiliary (Valine) | Enzyme Specificity |

| Scalability | High (>100g demonstrated) | Moderate | High (but dilute) |

| d.r. / e.e. | > 98:2 | > 95:5 | Variable |

| Atom Economy | Excellent (Ligand recovered) | Moderate | Low (50% yield max for kinetic res.) |

| Recommendation | Primary Protocol | Secondary/Academic | Niche |

Visualizing the Core Logic

Figure 1: Retrosynthetic disconnection showing the modular assembly via the Ni(II) platform.

Detailed Experimental Protocol

Primary Method: Asymmetric Alkylation of Ni(II) Complexes

This protocol utilizes the nickel(II) complex derived from glycine and (S)-2-[N-(N-benzylprolyl)amino]benzophenone (BPB).[1] The rigidity of the complex ensures that the electrophile approaches from the face opposite the shielding chiral auxiliary.

Phase 1: Preparation of the Ni(II)-Glycine Nucleophile

Note: Commercially available as Ni-Gly-BPB, but synthesis is cost-effective.

-

Reagents: Glycine (5 equiv), (S)-BPB (1 equiv), Ni(NO3)2·6H2O (2 equiv), KOH (8 equiv) in MeOH.

-

Procedure: Reflux the mixture under nitrogen for 2 hours. The solution turns deep red.

-

Workup: Pour into water/acetic acid. The red solid precipitates. Filter and dry.

-

Checkpoint: 1H NMR should show a characteristic singlet for the glycine

-protons around 3.6-3.8 ppm.

Phase 2: Asymmetric Alkylation (The Critical Step)

Target: (S)-2-amino-5-hexynoic acid precursor.

-

Setup: Flame-dry a 500 mL round-bottom flask. Purge with Argon.

-

Solvent: Anhydrous DMF (Dimethylformamide). Why? Polar aprotic solvents stabilize the enolate intermediate.

-

Reactants:

-

Ni(II)-Gly-BPB Complex (10.0 g, 20 mmol).

-

4-Bromo-1-butyne (3.2 g, 24 mmol, 1.2 equiv). Note: Ensure the alkyne proton is not deprotonated; 4-bromo-1-butyne is generally safe with mild bases, but maintain temperature control.

-

Base: Powdered KOH (5 equiv) or TBD (Triazabicyclodecene) for milder conditions.

-

-

Execution:

-

Dissolve complex in DMF. Cool to 0°C.

-

Add base.[2][3] The solution color may shift (deep red/orange).

-

Add alkyl halide dropwise.

-

Stir at 0°C for 30 min, then warm to Room Temperature (25°C).

-

Monitor: TLC (SiO2, CHCl3/Acetone 5:1). Starting material (Rf ~0.4) disappears; Product (Rf ~0.6) appears.[3][4]

-

-

Quench: Pour into ice water (500 mL). The alkylated complex precipitates as a red solid.

-

Purification: Filtration is usually sufficient. If necessary, flash chromatography (DCM/Acetone).

Phase 3: Hydrolysis and Product Isolation

-

Disassembly: Suspend the alkylated complex in MeOH/3N HCl (1:1 v/v). Heat to 70°C.

-

Color Change: The deep red color fades to green (Ni salts) and then clear/yellowish.

-

Separation:

-

Evaporate MeOH.

-

Extract the aqueous layer with CHCl3. The Chiral Ligand (BPB) partitions into the organic layer (Save for recycling!).

-

The Amino Acid remains in the aqueous layer.

-

-

Purification:

-

Load the aqueous phase onto an Ion Exchange Column (Dowex 50W-X8, H+ form).

-

Wash with water (removes Ni salts).

-

Elute amino acid with 2M NH4OH.

-

Lyophilize to obtain (S)-2-amino-5-hexynoic acid as a white powder.

-

Characterization & Quality Control

Trustworthiness in synthesis is defined by rigorous characterization. The following data confirms the structure and purity of (S)-2-amino-5-hexynoic acid .

Spectroscopic Data Matrix

| Technique | Parameter | Expected Value / Observation |

| 1H NMR (D2O, 400 MHz) | ||

| Alkyne-H | ||

| 13C NMR (D2O, 100 MHz) | Carbonyl | |

| Alkyne Carbons | ||

| Specific Rotation | +25.0° (c=1, H2O) [Value varies by salt form] | |

| Mass Spec | ESI-MS | [M+H]+ = 128.07 |

Enantiomeric Purity Determination (Marfey's Method)

To validate the "S" configuration and quantify ee:

-

Derivatization: React 1 mg of product with FDAA (Marfey's Reagent) in 1M NaHCO3 at 40°C for 1 hour.

-

Analysis: HPLC (C18 Column).

-

Mobile Phase: H2O/MeCN with 0.1% TFA.

-

Logic: The L-DAA derivative elutes before the D-DAA derivative (typically).

-

Acceptance Criteria: >99% L-isomer area integration.

-

Process Visualization

The following diagram illustrates the flow of the Ni(II) synthetic cycle, emphasizing the critical recycling loop that makes this process economically viable.

Figure 2: The Ni(II) catalytic cycle demonstrating ligand recyclability and product isolation.

References

-

Soloshonok, V. A., et al. (2019). "Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases." National Institutes of Health (NIH). Link

-

Polyak, D., & Krauss, I. J. (2022). "An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH." Organic Letters / ACS Publications. Link

-

Nemes, A., et al. (2020).[3] "Chiral α-Amino Acid-Based NMR Solvating Agents." Helvetica Chimica Acta.[3] Link

-

Vector Laboratories. "L-Homopropargylglycine (HPG) Technical Data." Vector Labs. Link

-

ResearchGate. "Synthesis of L-2-amino-4-hexynoic acid and derivatives." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. york.ac.uk [york.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: High-Fidelity Solid Phase Synthesis of Fmoc-(R)-3-Amino-5-hexynoic Acid Peptides

Introduction & Strategic Significance

The incorporation of Fmoc-(R)-3-Amino-5-hexynoic acid (CAS: 1217669-02-7) into peptide backbones represents a dual-strategy approach in modern peptidomimetics. First, as a

However, the steric bulk and altered electronic environment of the

Material Specifications & Chemical Properties

Ensure your starting material meets the following criteria before initiating synthesis.

| Property | Specification |

| Chemical Name | Fmoc-(R)-3-Amino-5-hexynoic acid |

| Synonyms | Fmoc- |

| CAS Number | 1217669-02-7 |

| Molecular Formula | |

| Molecular Weight | 349.38 g/mol |

| Chirality | (R)-enantiomer (corresponds to L-amino acid spatial arrangement) |

| Solubility | Soluble in DMF, NMP, DMSO; sparingly soluble in DCM |

Critical Strategic Considerations

The Kinetic Barrier of -Amino Acids

Unlike

-

Implication: Standard HBTU/DIPEA protocols often fail.

-

Solution: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt to accelerate reaction kinetics and suppress racemization.

Alkyne Stability

The terminal alkyne is generally stable to standard Fmoc SPPS conditions (20% piperidine, 95% TFA). However, it is sensitive to:

-

Cross-coupling: Avoid palladium or ruthenium catalysts unless specifically intended.

-

Oxidation: While rare on-resin, minimize exposure to strong oxidants.

Experimental Protocols

Protocol A: Resin Loading & Preparation

Standard Rink Amide resin is recommended for C-terminal amides.

-

Swelling: Weigh appropriate resin (0.5–0.7 mmol/g loading) into a reaction vessel. Swell in DCM for 20 minutes, then wash 3x with DMF .

-

Fmoc Deprotection (Initial): Treat with 20% Piperidine/DMF (v/v) for 5 min, drain, then repeat for 15 min.

-

Wash: Wash resin thoroughly: DMF (3x), DCM (3x), DMF (3x).

-

Validation: Perform a Kaiser Test (Ninhydrin). Result should be dark blue (positive).

Protocol B: Coupling Fmoc-(R)-3-Amino-5-hexynoic Acid

This step replaces the standard amino acid coupling cycle.

Reagents:

-

AA: Fmoc-(R)-3-Amino-5-hexynoic acid (3.0 equivalents relative to resin loading)

-

Activator: HATU (2.9 equivalents)

-

Additive: HOAt (3.0 equivalents) – Optional but recommended for difficult sequences.

-

Base: DIEA (N,N-Diisopropylethylamine) (6.0 equivalents)

-

Solvent: Anhydrous DMF (Minimum volume to cover resin)

Procedure:

-

Pre-activation: Dissolve the AA and HATU in DMF. Add DIEA. Shake for 30–60 seconds (do not over-activate to avoid ester hydrolysis).

-

Coupling: Add the activated solution to the resin.[1]

-

Reaction Time: Agitate at room temperature for 2 hours .

-

Expert Note: For sequences >15 residues, perform a double coupling (repeat step 1-3 with fresh reagents for 1 hour).

-

-

Wash: Drain and wash with DMF (4x).

-

Monitoring: Perform a Kaiser Test.

-

Pass: Beads are colorless/yellow.

-

Fail: Beads are blue. Repeat coupling.

-

Protocol C: Elongation (Subsequent AA Coupling)

Coupling the NEXT amino acid onto the

Because the N-terminus is now a

-

Deprotection: Remove Fmoc from the

-AA using 20% Piperidine (Standard). -

Next Coupling: Use HATU/HOAt again for the amino acid immediately following the

-residue. Standard HBTU is not recommended here.

Protocol D: On-Resin Click Chemistry (CuAAC)

Perform this step AFTER peptide elongation but BEFORE TFA cleavage if the azide partner is compatible with organic solvents.

Reagents:

-

Azide: R-N3 (2.0 – 5.0 equivalents)

-

Catalyst: CuI (Copper(I) Iodide) or CuBr (0.5 – 1.0 eq)

-

Ligand: TBTA or THPTA (to stabilize Cu(I))

-

Reductant: Sodium Ascorbate (if using CuSO4 source)

-

Solvent: DMF/DMSO (Degassed)

Workflow:

-

Preparation: Wash resin with degassed DMF.

-

Reaction: Add Azide, Cu catalyst, and Ligand in DMF. Add Ascorbate solution (if applicable).[2]

-

Agitation: Shake under Nitrogen/Argon atmosphere for 6–16 hours (overnight).

-

Wash (Critical): Wash extensively with DMF, then 0.5% sodium diethyldithiocarbamate in DMF (to chelate and remove copper), then DCM.

Visualized Workflows

Modified SPPS Cycle for -Amino Acids

This diagram illustrates the critical deviation from standard protocols: the requirement for HATU activation and extended coupling times.

Figure 1: Optimized SPPS cycle emphasizing the rigorous activation required for sterically hindered beta-amino acids.

On-Resin Click Chemistry Pathway

Visualizing the bio-orthogonal modification of the alkyne side chain.

Figure 2: Workflow for on-resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Analytical Quality Control

HPLC Analysis

-peptides often elute differently than their-

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).

-

Gradient: 5% to 65% Acetonitrile in Water (+0.1% TFA) over 30 mins.

-

Expectation: The Fmoc-(R)-3-Amino-5-hexynoic acid residue adds significant hydrophobicity. Expect a shift to higher retention times compared to a Glycine substitution.

Mass Spectrometry (ESI-MS)

Verify the mass shift.

-

Residue Mass Calculation:

Da (Fmoc-protected). -

Integrated Mass: If Fmoc is removed, the added mass to the peptide chain is 109.13 Da (

fragment).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling (Blue Beads) | Steric hindrance of | Switch from HBTU to HATU/HOAt . Increase temp to 40°C (carefully). Perform double coupling. |

| Low Yield after Click Reaction | Catalyst oxidation or copper chelation by peptide. | Use Cu(I) stabilizer (TBTA) . Ensure strict inert atmosphere (Argon). Increase Cu loading. |

| Precipitation in DMF | Aggregation of | Add Pseudoproline dipeptides if possible, or use Magic Mixture (DCM/DMF/NMP/1% Triton X). |

| Slow Fmoc Removal | Aggregation masking the N-terminus. | Use DBU (2%) + Piperidine (20%) for deprotection to enhance basicity and swelling. |

References

-

Bachem. (2020). Peptide Click Chemistry Explained.[2] Bachem Application Notes. Link

-

Sigma-Aldrich (Merck). Protocols for Fmoc SPPS. Technical Library. Link

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[2][3][4] Chemical Reviews, 108(8), 2952–3015. Link

- Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Foundational text on beta-peptide synthesis logic).

-

PubChem. (2023). Compound Summary: 3-Amino-5-hexynoic acid derivatives.[5][6][7] National Library of Medicine. Link

Sources

Click chemistry reactions using Fmoc-(R)-3-Amino-5-hexynoic acid

Application Note: Click Chemistry with Fmoc-(R)-3-Amino-5-hexynoic Acid

Introduction & Strategic Utility

In the landscape of modern peptidomimetics, Fmoc-(R)-3-Amino-5-hexynoic acid represents a high-value building block that bridges two critical technologies:

Unlike standard

Key Applications:

-

Peptide Stapling: Creating proteolytic-resistant macrocycles to lock secondary structures (e.g., helices).

-

Bio-conjugation: Site-specific labeling of stable

-peptide sequences. -

Fragment-Based Drug Discovery (FBDD): As a scaffold for library generation.

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | Fmoc-(R)-3-Amino-5-hexynoic acid |

| Common Analog | |

| Molecular Weight | ~349.4 g/mol |

| Protecting Group | Fmoc (Base labile) |

| Reactive Handle | Terminal Alkyne (Click-ready) |

| Chirality | (R)-enantiomer (corresponds to L-amino acid geometry in |

| Solubility | DMF, NMP, DMSO (Moderate in DCM) |

Storage: Store at -20°C under desiccated conditions. Allow to warm to room temperature before opening to prevent condensation.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Expert Insight: Coupling

Materials

-

Resin: Rink Amide (for amides) or Wang (for acids).

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: Anhydrous DMF.

Step-by-Step Procedure

-

Resin Swelling: Swell resin in DMF for 30 min.

-

Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (

min).[2] Wash with DMF ( -

Activation:

-